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2H-pyran

CAS No.: 24237-00-1

Cat. No.: B1594559

Get Quote

For researchers in organic synthesis and drug development, the Prins cyclization stands as a

powerful and versatile tool for the construction of tetrahydropyran (THP) rings, a common

scaffold in numerous natural products and pharmaceuticals. The reaction, which involves the

acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, is highly

dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of

various Lewis acids commonly employed in the Prins cyclization, offering insights into their

performance, stereochemical control, and practical application. This document is intended to

serve as a valuable resource for optimizing existing synthetic routes and designing new ones

with greater efficiency and selectivity.

The Mechanism of Prins Cyclization: A Lewis Acid-
Catalyzed Cascade
The generally accepted mechanism of the Prins cyclization is initiated by the activation of the

carbonyl compound by a Lewis acid. This activation enhances the electrophilicity of the

carbonyl carbon, facilitating the nucleophilic attack by the alkene of the homoallylic alcohol. The

resulting oxocarbenium ion then undergoes an intramolecular cyclization to form a
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tetrahydropyranyl cation. This key intermediate can then be trapped by a nucleophile, often the

counter-ion of the Lewis acid, to yield the final product. The stereochemical outcome of the

reaction is largely determined by the conformation of the chair-like transition state during the

cyclization step.
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Caption: General mechanism of the Lewis acid-catalyzed Prins cyclization.

Directing Stereoselectivity: The Pivotal Role of the
Lewis Acid
The stereochemistry of the final tetrahydropyran product is a critical aspect of the Prins

cyclization, and the choice of Lewis acid plays a central role in its control. The

diastereoselectivity is primarily determined by the relative energies of the competing chair-like

transition states during the cyclization of the oxocarbenium ion. The substituents on the

developing tetrahydropyran ring will preferentially occupy equatorial positions to minimize steric

hindrance. However, the nature of the Lewis acid can influence the geometry of the transition

state and the subsequent nucleophilic attack, leading to different stereochemical outcomes.
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For instance, stronger Lewis acids, such as titanium tetrachloride (TiCl4), are believed to favor

a more organized, "tighter" transition state, which can lead to the formation of syn products

through axial delivery of the nucleophile. Conversely, weaker Lewis acids, like tin tetrachloride

(SnCl4), may allow for a more "loose" transition state, favoring the thermodynamically more

stable anti products via equatorial attack.
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Caption: Competing transition states in Prins cyclization leading to syn and anti products.

A Comparative Analysis of Common Lewis Acids in
Prins Cyclization
The selection of an appropriate Lewis acid is paramount for achieving the desired outcome in a

Prins cyclization. Below is a comparative analysis of several commonly used Lewis acids,

including their general characteristics, performance data, and detailed experimental protocols

where available.

Tin(IV) Chloride (SnCl₄)
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Characteristics: A versatile and widely used Lewis acid, often favoring the formation of 4-

chlorotetrahydropyrans. It is considered a moderately strong Lewis acid.

Performance: SnCl₄ is known to promote the formation of the thermodynamically more stable

trans (or anti) diastereomers in many cases.

Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

But-3-en-1-ol Benzaldehyde - (not specified)

(Z)-Alkylidene

cyclohexane
- - 69-82

Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the

aldehyde (1.2 equiv) in a dry solvent such as dichloromethane (CH₂Cl₂) at a low temperature

(e.g., -78 °C) is added a solution of SnCl₄ (1.1 equiv) in the same solvent. The reaction is

stirred at low temperature until completion (monitored by TLC), and then quenched with a

saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted with

an organic solvent, dried, and purified by column chromatography.

Boron Trifluoride Etherate (BF₃·OEt₂)
Characteristics: A convenient and easy-to-handle liquid Lewis acid. It can also act as a

fluoride source for the synthesis of 4-fluorotetrahydropyrans.

Performance: The stereoselectivity can be temperature-dependent, with lower temperatures

generally favoring higher diastereoselectivity.
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Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

But-3-en-1-ol
Phenylacetaldeh

yde
- (not specified)

Non-conjugated

diene alcohol

Various

aldehydes
(variable)

moderate to

good

Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the

aldehyde (1.2 equiv) in dry CH₂Cl₂ at -40 °C is added BF₃·OEt₂ (2.0 equiv). The reaction

mixture is stirred at this temperature for a specified time, then quenched with a saturated

aqueous solution of NaHCO₃. The product is extracted, dried, and purified.

Indium(III) Chloride (InCl₃)
Characteristics: A mild and water-tolerant Lewis acid, making it suitable for reactions with

sensitive functional groups.

Performance: Often provides high diastereoselectivity, particularly for the synthesis of cis-

2,6-disubstituted tetrahydropyrans.

Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

Ene-carbamate Benzaldehyde all-cis excellent

Silylated

homoallyl alcohol

Various

aldehydes

(diastereoselecti

ve)
-

Experimental Protocol (General): To a solution of the homoallylic alcohol (1.0 equiv) and the

aldehyde (1.2 equiv) in CH₂Cl₂ is added InCl₃ (0.1-1.0 equiv) at room temperature. The

reaction is stirred until completion and then quenched with water. The product is extracted,

dried, and purified.
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Iron(III) Chloride (FeCl₃)
Characteristics: An inexpensive and readily available Lewis acid. It has been shown to be

highly effective in promoting Prins-type cyclizations, often with high stereoselectivity.

Performance: FeCl₃ has been successfully employed in tandem Prins/Friedel-Crafts

cyclizations and can provide excellent diastereoselectivity for the formation of cis-

disubstituted tetrahydropyrans.

Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

(Z)-6-phenylhex-

3-en-1-ol

Various

aldehydes

sole

diastereomer
68-89

Alkynylsilane

alcohol

Various

aldehydes

highly

stereoselective
good

Experimental Protocol (General): To a mixture of the homoallylic alcohol (1.0 equiv), the

aldehyde (1.2 equiv), and 4 Å molecular sieves in CH₂Cl₂ is added FeCl₃ (0.1 equiv) at room

temperature. The reaction is stirred for 1-2 hours, then filtered and the solvent is evaporated.

The residue is purified by column chromatography.

Titanium(IV) Chloride (TiCl₄)
Characteristics: A strong Lewis acid that often leads to different stereochemical outcomes

compared to weaker Lewis acids.

Performance: TiCl₄ can favor the formation of the kinetically controlled syn diastereomer.

Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

Hydroxyethyl-

tethered

cyclopropanol

Aliphatic

aldehyde
14:1 (trans:cis) 80
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Experimental Protocol (General): A solution of the homoallylic alcohol (1.0 equiv) and the

aldehyde (1.1 equiv) in dry CH₂Cl₂ is cooled to -78 °C. A solution of TiCl₄ (1.1 equiv) in

CH₂Cl₂ is added dropwise. The reaction is stirred at this temperature for a specified time and

then quenched with a saturated aqueous solution of NaHCO₃. The product is extracted,

dried, and purified.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Characteristics: A powerful Lewis acid, particularly effective in silyl-Prins cyclizations where it

can promote both the cyclization and subsequent desilylation.

Performance: Can provide high yields and excellent diastereoselectivity, often favoring the

formation of cis-2,6-disubstituted dihydropyrans.

Substrate
(Homoallylic
Alcohol)

Aldehyde
Diastereomeri
c Ratio
(cis:trans)

Yield (%) Reference

Vinylsilyl alcohol
Various

aldehydes
90:10 (cis:trans) 48

Allylic geminal

bissilyl alcohol

Various

aldehydes
excellent high

Experimental Protocol (Detailed): A solution of the E-vinylsilyl alcohol (1.0 equiv.) and the

corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) is prepared in a flame-dried

flask under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

TMSOTf (1.0 equiv.) is added dropwise to the stirred solution. The reaction mixture is stirred

at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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